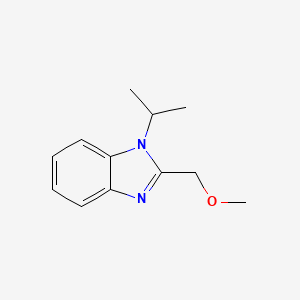
ethyl 1'-methyl-1,4'-bipiperidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1'-methyl-1,4'-bipiperidine-4-carboxylate, also known as EMBEC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. EMBEC belongs to the class of piperidine derivatives and has a unique chemical structure that makes it a promising candidate for drug development.
Mécanisme D'action
The exact mechanism of action of ethyl 1'-methyl-1,4'-bipiperidine-4-carboxylate is not fully understood. However, it is believed to act through the modulation of neurotransmitter release and the inhibition of voltage-gated sodium channels. ethyl 1'-methyl-1,4'-bipiperidine-4-carboxylate has also been shown to interact with various receptors in the central nervous system, including the GABA-A receptor and the NMDA receptor.
Biochemical and physiological effects:
ethyl 1'-methyl-1,4'-bipiperidine-4-carboxylate has been shown to exhibit potent anticonvulsant effects in animal models of epilepsy. It has also been found to have analgesic and anti-inflammatory properties, making it a potential treatment for chronic pain conditions. ethyl 1'-methyl-1,4'-bipiperidine-4-carboxylate has been shown to have a low toxicity profile and is well-tolerated in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using ethyl 1'-methyl-1,4'-bipiperidine-4-carboxylate in lab experiments is its unique chemical structure, which makes it a promising candidate for drug development. ethyl 1'-methyl-1,4'-bipiperidine-4-carboxylate has also been shown to have a low toxicity profile, making it a safe compound to work with in the lab. However, one of the limitations of using ethyl 1'-methyl-1,4'-bipiperidine-4-carboxylate in lab experiments is its relatively complex synthesis process, which can be time-consuming and expensive.
Orientations Futures
There are several future directions for the research on ethyl 1'-methyl-1,4'-bipiperidine-4-carboxylate. One of the areas of interest is the development of new drugs based on the chemical structure of ethyl 1'-methyl-1,4'-bipiperidine-4-carboxylate. Researchers are also investigating the potential use of ethyl 1'-methyl-1,4'-bipiperidine-4-carboxylate as a treatment for various neurological and psychiatric disorders, including epilepsy, neuropathic pain, and anxiety disorders. Additionally, there is ongoing research on the mechanism of action of ethyl 1'-methyl-1,4'-bipiperidine-4-carboxylate, which could provide insights into the development of new drugs with similar properties.
Méthodes De Synthèse
Ethyl 1'-methyl-1,4'-bipiperidine-4-carboxylate can be synthesized through a multistep process involving the reaction of piperidine with various reagents. One of the commonly used methods for the synthesis of ethyl 1'-methyl-1,4'-bipiperidine-4-carboxylate involves the reaction of piperidine with ethyl chloroformate and methylamine in the presence of a base such as sodium carbonate. The resulting product is then purified through column chromatography to obtain pure ethyl 1'-methyl-1,4'-bipiperidine-4-carboxylate.
Applications De Recherche Scientifique
Ethyl 1'-methyl-1,4'-bipiperidine-4-carboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent anticonvulsant, analgesic, and anti-inflammatory properties, making it a promising candidate for the development of new drugs. ethyl 1'-methyl-1,4'-bipiperidine-4-carboxylate has also been investigated for its potential use as a local anesthetic and as a treatment for neuropathic pain.
Propriétés
IUPAC Name |
ethyl 1-(1-methylpiperidin-4-yl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-3-18-14(17)12-4-10-16(11-5-12)13-6-8-15(2)9-7-13/h12-13H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYRNYRHEGWCFOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(1-methylpiperidin-4-yl)piperidine-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,2,4,6-tetramethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B5855187.png)

![2-(4-morpholinyl)-5-[(phenylacetyl)amino]benzoic acid](/img/structure/B5855206.png)

![5-chloro-8-{[4-ethyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]methoxy}quinoline](/img/structure/B5855218.png)
![1-methyl-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one](/img/structure/B5855224.png)
![2-[(2-chloro-6-fluorobenzyl)(propyl)amino]ethanol](/img/structure/B5855229.png)
![N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B5855244.png)
![3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B5855248.png)
![ethyl (3-{[(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)imino]methyl}-1H-indol-1-yl)acetate](/img/structure/B5855258.png)



